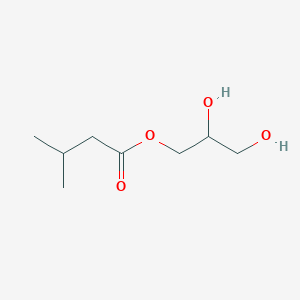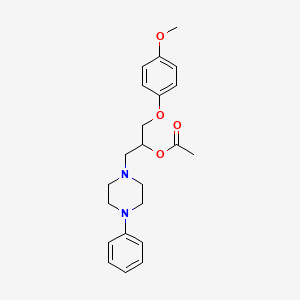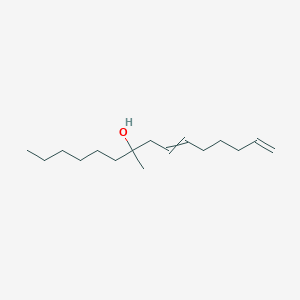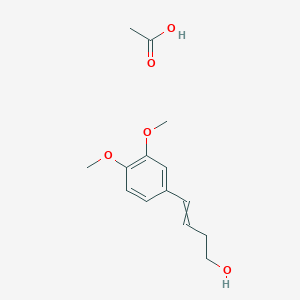
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol is a chemical compound that belongs to the class of phenylacetic acids. It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a but-3-en-1-ol moiety. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of formaldehyde in the presence of an acid catalyst to yield an isochromanone intermediate, which can then be further processed to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification methods such as crystallization and distillation are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the biosynthesis of prostaglandins, which are mediators of inflammation. This inhibition is achieved through the suppression of enzymes involved in the prostaglandin synthesis pathway, leading to reduced inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: Similar structure but with a methyl ester group instead of the but-3-en-1-ol moiety.
4-(3,4-Dimethoxyphenyl)butyric acid: Similar structure but with a butyric acid group instead of the but-3-en-1-ol moiety.
Uniqueness
Acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
69768-98-5 |
|---|---|
Molekularformel |
C14H20O5 |
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
acetic acid;4-(3,4-dimethoxyphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C12H16O3.C2H4O2/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2;1-2(3)4/h3,5-7,9,13H,4,8H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
IKYYFSBLSBQEAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=C(C=C(C=C1)C=CCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


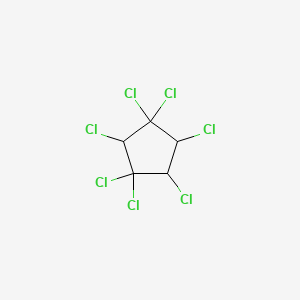
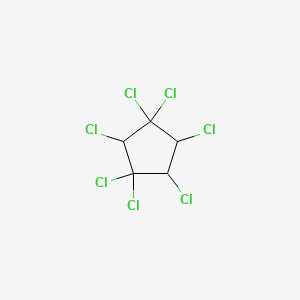
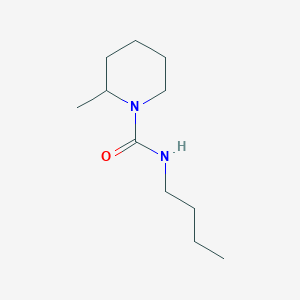

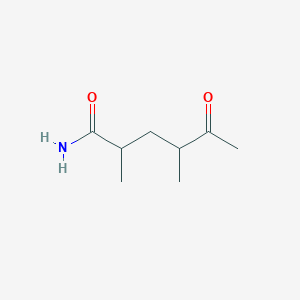

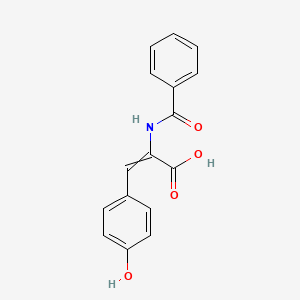

![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
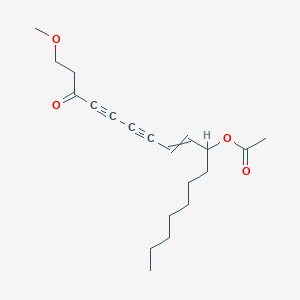
![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
